(R)-2-phenylpropanal physical and chemical properties
(R)-2-phenylpropanal physical and chemical properties
An In-depth Technical Guide on (R)-2-phenylpropanal: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-2-phenylpropanal, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and includes visualizations of chemical pathways and workflows.
Physical and Chemical Properties
(R)-2-phenylpropanal, also known as (R)-hydratropaldehyde, is a chiral organic compound classified as an aldehyde. It is a colorless to pale yellow liquid at room temperature with a characteristic floral, hyacinth-like odor.[1][2][3] The presence of a stereogenic center at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-phenylpropanal, which can exhibit different biological activities.[1][4]
Quantitative Data Summary
The physical and chemical properties of 2-phenylpropanal are summarized in the tables below. Data for the specific (R)-enantiomer are limited; therefore, data for the racemic mixture are also included where specified.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [5][6] |
| Molecular Weight | 134.17 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Floral, hyacinth-like | [1][7] |
| Density | 1.002 g/mL at 25 °C | [5] |
| Boiling Point | 203.5 °C at 760 mmHg92-94 °C at 12 mmHg | [2][5] |
| Melting Point | Not well-defined (liquid at room temperature) | [1] |
| Refractive Index (n20/D) | 1.517 | [3][5] |
| Vapor Pressure | 0.294 mmHg | [2][3] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | Slightly soluble / Insoluble | [1][4] |
| Ethanol | Soluble | [1][4] |
| Ether | Soluble | [1][4] |
| Propylene Glycol | Slightly soluble | [1][8] |
| Glycerin | Insoluble | [1][8] |
| Fixed Oils | Soluble | [1][8] |
Chemical Reactivity and Synthesis
(R)-2-phenylpropanal exhibits reactivity typical of aldehydes, largely influenced by the carbonyl group and the adjacent chiral center.
Key Chemical Reactions
-
Reduction: The aldehyde group can be reduced to a primary alcohol, forming (R)-2-phenylpropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Oxidation: Oxidation of the aldehyde yields (R)-2-phenylpropanoic acid.
-
Condensation Reactions: It undergoes condensation reactions with amines and other nucleophiles to form imines and other derivatives, which are valuable in organic synthesis.[1]
-
Rearrangement: 2-phenylpropanal can be rearranged to form phenyl-2-propanone (P2P), an important chemical intermediate.[9][10]
Synthesis of (R)-2-phenylpropanal
Several synthetic routes can be employed to produce 2-phenylpropanal, with some methods allowing for high enantiomeric excess of the (R)-isomer.
Caption: Synthetic routes to (R)-2-phenylpropanal.
Experimental Protocols
This section details the methodologies for key experiments involving 2-phenylpropanal.
Rearrangement of 2-Phenylpropanal to Phenyl-2-propanone
This protocol describes the acid-catalyzed rearrangement of 2-phenylpropanal.
Materials:
-
2-phenylpropanal
-
Concentrated sulfuric acid
-
Crushed ice
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Slowly add 9 g of 2-phenylpropanal to the cooled sulfuric acid over 35 minutes with continuous stirring, maintaining the temperature at -16 °C.[9][10]
-
After the addition is complete, let the mixture stand for an additional 15 minutes at the same temperature.[9][10]
-
Pour the reaction mixture onto 100-150 g of crushed ice.[9][10]
-
Once the ice has melted, extract the aqueous solution with three 50 mL portions of diethyl ether.[9][10]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[9][10]
-
Remove the diethyl ether by distillation.
-
Purify the residue by vacuum distillation to obtain phenyl-2-propanone.[9][10]
Caption: Experimental workflow for the rearrangement of 2-phenylpropanal.
Biological Activity and Applications
The chirality of 2-phenylpropanal significantly influences its biological activity. The (S)-isomer, for instance, exhibits a higher binding affinity for human alanine aminopeptidase (hAPN).[1] Due to its distinct aroma, 2-phenylpropanal is utilized in the fragrance and flavor industries.[1][4][7] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7] Studies have also indicated potential antimicrobial properties and allergenic effects, classifying it as a dermal sensitizer.[4][7]
Caption: Enantioselective interaction with hAPN.
References
- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 2. (R)-2-phenyl propionaldehyde, 1340-11-0 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. (R)-2-phenylpropanal | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 8. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
